2-Fluoro-6-formylphenylboronic acid

Description

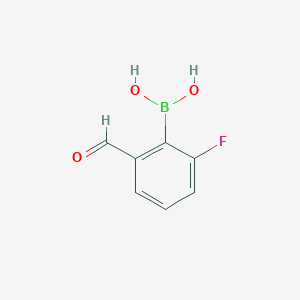

Structure

2D Structure

Properties

IUPAC Name |

(2-fluoro-6-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLSAVAVMYTPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 2 Fluoro 6 Formylphenylboronic Acid

Synthetic Pathways and Strategies

The synthesis of 2-fluoro-6-formylphenylboronic acid is primarily approached through two major strategic avenues: the directed ortho-lithiation of a substituted benzene (B151609) ring followed by borylation, and the palladium-catalyzed cross-coupling reaction known as Miyaura borylation. Each of these methods offers distinct advantages and is accompanied by its own set of procedural nuances.

Established Synthetic Routes to this compound

The construction of the this compound molecule hinges on the precise introduction of the boronic acid group onto a pre-functionalized aromatic ring. The established routes are designed to control the regioselectivity of this introduction, a non-trivial task given the electronic and steric influences of the existing fluoro and formyl substituents.

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. researchgate.net This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. researchgate.netorgsyn.org In the case of synthesizing a fluoro-formylphenylboronic acid, the starting material is typically a fluorobenzaldehyde. The aldehyde group can act as the DMG, facilitating the removal of a proton at an ortho position.

A key challenge in the synthesis of fluorinated phenylboronic acids via this route is the potential for side reactions, most notably hydrodefluorination. This competing reaction can lead to the formation of a desfluoro impurity. A study on the synthesis of the isomeric 3-fluoro-2-formylphenylboronic acid from 2-fluorobenzaldehyde (B47322) highlighted this issue. organic-chemistry.orgwikipedia.org The use of a "traceless" amino alkoxide directing group in a single-flask process was explored to control the lithiation and subsequent borylation. organic-chemistry.orgwikipedia.org

The general approach involves the in-situ protection of the aldehyde, followed by lithiation with a strong base like lithium diisopropylamide (LDA) at low temperatures, and then quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate (B1201080). Acidic workup then yields the desired boronic acid.

Table 1: Key Steps in Ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde

| Step | Description | Reagents |

| 1. In-situ Protection/DMG Formation | The aldehyde is reacted with an amine to form an amino alkoxide, which acts as a potent directing group. | Amine (e.g., N,N-dimethylethanolamine) |

| 2. Ortho-Lithiation | A strong, non-nucleophilic base selectively removes a proton from the position ortho to the directing group. | Organolithium base (e.g., n-BuLi, LDA) |

| 3. Borylation | The resulting aryllithium intermediate is trapped with an electrophilic boron reagent. | Borate ester (e.g., Triisopropyl borate) |

| 4. Hydrolysis | Acidic workup hydrolyzes the borate ester to the final boronic acid. | Aqueous acid (e.g., HCl) |

The regiochemical outcome of the lithiation of 2-fluorobenzaldehyde is directed by the interplay between the fluoro and the (protected) formyl groups. The fluorine atom is an ortho-directing group, while the protected aldehyde is a powerful ortho-directing group. The precise conditions, including the choice of base and solvent, are critical in determining the final product distribution.

The Miyaura borylation reaction is a robust and widely used palladium-catalyzed cross-coupling method for the synthesis of aryl and vinyl boronic esters. uni.lusigmaaldrich.com This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. uni.lusigmaaldrich.com The resulting boronic esters are often more stable and easier to handle than the corresponding boronic acids and can be readily hydrolyzed if the free acid is required.

For the synthesis of this compound, a suitable starting material would be a 2-halo-6-fluorobenzaldehyde, for example, 2-bromo-6-fluorobenzaldehyde. The reaction would proceed by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester and regenerate the catalyst.

Table 2: Typical Components of a Miyaura Borylation Reaction

| Component | Example | Role |

| Aryl Halide | 2-Bromo-6-fluorobenzaldehyde | Electrophilic partner |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst for cross-coupling |

| Base | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) | Activates the diboron reagent and facilitates the catalytic cycle |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

The choice of base is crucial for the success of the Miyaura borylation, as it can influence the rate of reaction and the formation of byproducts. uni.lu The mild conditions of this reaction make it tolerant of a wide range of functional groups, including the aldehyde present in the target molecule. sigmaaldrich.com

Challenges and Innovations in the Synthesis of Hindered Arylboronic Acids

The synthesis of sterically hindered arylboronic acids, such as this compound with substituents ortho to the boronic acid group, presents several challenges. The steric bulk around the reaction center can significantly slow down the rate of reaction, requiring more forcing conditions or more active catalysts.

A significant challenge associated with fluorinated arylboronic acids is their susceptibility to protodeboronation, especially under basic conditions. nih.gov This is a process where the C-B bond is cleaved and replaced by a C-H bond, leading to the loss of the desired product. The presence of an ortho-fluorine atom can exacerbate this instability. nih.gov

Innovations to overcome these challenges include the development of new, highly active catalyst systems for Miyaura borylation that can operate at lower temperatures and with lower catalyst loadings. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of oxidative addition and reductive elimination, facilitating the coupling of hindered substrates. For ortho-lithiation routes, careful control of temperature and the rapid quenching of the aryllithium intermediate are critical to prevent side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. For ortho-lithiation/borylation, key parameters to optimize include the choice of base, solvent, temperature, and the nature of the boron electrophile. For instance, using a less nucleophilic but strongly basic lithium amide like LDA can prevent addition to the carbonyl group, while very low temperatures (e.g., -78°C) are often necessary to maintain the stability of the aryllithium intermediate.

In the context of Miyaura borylation, optimization often focuses on the catalyst system and the base. A screening of different palladium catalysts and ligands may be necessary to find the optimal combination for the specific substrate. The choice of base can also have a profound effect on the reaction outcome. For example, the use of lipophilic carboxylate bases like potassium 2-ethylhexanoate (B8288628) has been shown to improve the efficiency of Miyaura borylations, allowing for lower reaction temperatures and catalyst loadings. nih.gov

Table 3: Illustrative Optimization Parameters for Synthesis

| Parameter | Variation | Potential Impact |

| Base (Lithiation) | n-BuLi vs. s-BuLi vs. LDA | Selectivity, prevention of side reactions |

| Solvent (Lithiation) | THF vs. Diethyl ether | Stability of aryllithium, reaction rate |

| Temperature (Lithiation) | -78°C vs. -40°C | Stability of intermediate, reaction rate |

| Catalyst (Borylation) | Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ | Activity, substrate scope |

| Base (Borylation) | KOAc vs. K₃PO₄ vs. K-2-ethylhexanoate | Reaction rate, suppression of byproducts |

| Solvent (Borylation) | Dioxane vs. Toluene vs. DMSO | Solubility of reagents, reaction temperature |

Process analytical technology (PAT), such as in-situ IR spectroscopy, can be a powerful tool for optimizing these reactions by providing real-time information on the consumption of starting materials and the formation of intermediates and products.

Derivatization and Analog Synthesis

Once synthesized, this compound is a versatile building block for the creation of more complex molecules. The presence of three distinct functional groups—the boronic acid, the aldehyde, and the fluorine atom—allows for a wide range of derivatization reactions and the synthesis of a diverse library of analogs.

The aldehyde group can undergo all the typical reactions of aldehydes, such as reductive amination to form amines, oxidation to a carboxylic acid, and olefination reactions to form alkenes. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures by coupling with aryl halides. The boronic acid can also participate in other reactions, such as Chan-Lam coupling to form aryl ethers, amines, and sulfides.

Furthermore, the fluorine atom, while generally unreactive, influences the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions. Research has shown that this compound and its derivatives can exhibit interesting biological activities. For example, this compound has been shown to induce cell cycle arrest in cancer cell lines. organic-chemistry.org Isomeric fluoro-formylphenylboronic acids have been investigated as antifungal agents. organic-chemistry.org The synthesis of analogs through derivatization is therefore a key strategy in the exploration of the medicinal chemistry potential of this class of compounds.

Table 4: Potential Derivatization and Analog Synthesis from this compound

| Functional Group | Reaction Type | Product Class |

| Aldehyde | Reductive Amination | Substituted benzylamines |

| Wittig/Horner-Wadsworth-Emmons Olefination | Substituted styrenes | |

| Oxidation | 2-Fluoro-6-carboxyphenylboronic acid | |

| Boronic Acid | Suzuki-Miyaura Coupling | Biaryl compounds |

| Chan-Lam Coupling | Aryl ethers, amines, sulfides | |

| Petasis Reaction | α-Amino acids |

The strategic derivatization of this compound opens up avenues to novel compounds with tailored properties for various applications, from materials science to drug discovery.

Preparation of Benzoxaborole Derivatives from 2-Formylphenylboronic Acids

2-Formylphenylboronic acids, including the fluorinated analogue, are key precursors in the synthesis of benzoxaboroles, a class of compounds with significant interest in medicinal chemistry. The strategic placement of the formyl and boronic acid groups on the phenyl ring allows for intramolecular cyclization, which is the foundational step in forming the benzoxaborole core.

Research has demonstrated that this compound can be effectively converted into highly functionalized benzoxaborole derivatives. nih.gov One such example is the synthesis of 3-morpholino-5-fluorobenzoxaborole. nih.gov This transformation highlights the utility of the starting material in generating structurally complex molecules. The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule, potentially enhancing the biological activity of the resulting benzoxaborole derivatives. nih.govresearchgate.net

Several synthetic strategies are employed to construct benzoxaboroles from 2-formylphenylboronic acid precursors. umn.edu These methodologies often involve the reaction of the formyl group with various nucleophiles, followed by or concurrent with cyclization involving the boronic acid moiety. Notable reactions include:

Baylis-Hillman Reaction : This reaction, involving activated olefins like acrylates or methyl vinyl ketone, can be used to introduce functionalized side chains prior to or during the formation of the benzoxaborole ring system. umn.edu

Passerini and Aldol (B89426) Reactions : These multicomponent and condensation reactions, respectively, provide pathways to diverse and complex benzoxaborole structures from 2-formylphenylboronic acids. umn.edu

Organocatalytic Cascades : An enantioselective synthesis of 3-substituted benzoxaboroles can be achieved through a Wittig/oxa-Michael reaction cascade, initiated by an in situ generated ortho-boronic acid containing chalcone. rsc.org

The table below summarizes key reactions for the synthesis of benzoxaborole derivatives from 2-formylphenylboronic acids.

| Reaction Type | Reagents/Catalysts | Product Type | Ref |

| Baylis-Hillman | Activated olefins (e.g., acrylates) | Functionalized benzoxaboroles | umn.edu |

| Passerini Reaction | Isonitriles, Carboxylic acids | α-Acyloxy carboxamide substituted benzoxaboroles | umn.edu |

| Aldol Reaction | Ketones/Aldehydes | β-Hydroxy substituted benzoxaboroles | umn.edu |

| Wittig/oxa-Michael Cascade | Cinchona alkaloid based catalysts | Chiral 3-substituted benzoxaboroles | rsc.org |

In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, 3-hydroxybenzoxaborole. researchgate.netmdpi.comnih.gov This equilibrium is influenced by the solvent and the presence of other substituents on the aromatic ring. researchgate.netmdpi.com

Synthesis of Spiroboronates and Related Cyclic Structures

The boronic acid functional group in this compound is capable of forming cyclic esters with diols and other bidentate nucleophiles. This reaction leads to the formation of spiroboronates and other related cyclic structures, such as dioxaborolanes and dioxaborinanes. wiley-vch.de While specific examples detailing the synthesis of spiroboronates directly from this compound are not extensively documented in the provided search results, the general reactivity of boronic acids suggests this is a feasible synthetic pathway.

The formation of these cyclic boronic esters is typically a reversible condensation reaction. wikipedia.org The equilibrium can be driven towards the product by removing water, often through the use of a Dean-Stark apparatus or a dehydrating agent. wikipedia.org The stability of the resulting cyclic boronate is dependent on the nature of the diol used. The reaction of this compound with a chiral diol would result in the formation of diastereomeric spiroboronates.

The general scheme for the formation of a cyclic boronic ester from a phenylboronic acid and a diol is presented below.

General Reaction for Cyclic Boronic Ester Formation

Where R is the 2-fluoro-6-formylphenyl group and n=1 or 2.

Mechanochemical Approaches in Derivatization

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. bham.ac.ukrsc.org While specific studies on the mechanochemical derivatization of this compound were not prominent in the search results, the broader application of mechanochemistry to boronic acids suggests potential utility.

Mechanochemical methods such as liquid-assisted grinding (LAG) and resonant acoustic mixing (RAM) have been successfully employed in the synthesis of covalent organic frameworks (COFs) from various boronic acid monomers. bham.ac.uk These techniques can facilitate the dehydration reactions that lead to the formation of boroxine (B1236090) rings, which are key structural motifs in certain COFs. bham.ac.uk It is conceivable that similar approaches could be applied to promote reactions of this compound, such as the formation of boroxines or reactions involving the formyl group.

The advantages of mechanochemical synthesis include:

Reduced solvent waste, contributing to greener chemical processes.

Access to different polymorphs or products not obtainable from solution-based methods.

Potential for shorter reaction times and milder reaction conditions.

Further research into the application of mechanochemical techniques for the derivatization of this compound could unveil novel and efficient synthetic routes to a variety of boron-containing compounds.

Advanced Reactivity and Mechanistic Studies of 2 Fluoro 6 Formylphenylboronic Acid

Tautomeric Equilibria and Intramolecular Interactions

The unique positioning of the fluoro, formyl, and boronic acid groups on the phenyl ring of 2-fluoro-6-formylphenylboronic acid gives rise to complex intramolecular interactions and a fascinating tautomeric equilibrium. These features significantly influence its chemical behavior and stability.

2-Formylphenylboronic acids, including the 2-fluoro-6-formyl derivative, are known to exist in a chain-ring tautomeric equilibrium with their cyclic isomers, 3-hydroxybenzoxaboroles. chembites.orgcapes.gov.brnih.gov This process involves an intramolecular cyclization where the aldehyde group reacts with the boronic acid moiety. In solution, this compound (the open-chain form) coexists with its cyclic tautomer, 7-fluoro-3-hydroxy-1,3-dihydrobenzo[c] chembites.orgillinois.eduoxaborol-1-ol (the cyclic form). chembites.org

This equilibrium is dynamic and can be influenced by the solvent environment. chembites.org The investigation of this tautomerism has been effectively carried out using various spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). For fluorinated derivatives, ¹⁹F NMR spectroscopy is a powerful and precise tool for studying this equilibrium, as the chemical shifts for the fluorine atom in the open and cyclic forms are distinctly different, allowing for quantification of each species. capes.gov.brberkeley.edu Studies using ¹⁷O NMR have also proven effective in observing the tautomeric equilibrium in solutions of similar compounds like 3-fluoro-2-formylphenyboronic acid.

The position of the fluorine substituent on the phenyl ring plays a critical role in the properties of formylphenylboronic acids and the position of the tautomeric equilibrium. Research on various isomers of fluoro-2-formylphenylboronic acid has demonstrated that the electronic effects of the fluorine atom, whether inductive or resonant, can either stabilize or destabilize the open-chain versus the cyclic form. illinois.edu

The introduction of a fluorine atom generally enhances the Lewis acidity of the boronic acid, a factor that is crucial for the cyclization tendency. illinois.eduberkeley.edu For instance, in a study comparing different fluoro-2-formylphenylboronic acid isomers, the equilibrium constants for cyclization were found to be substituent-dependent. chembites.org The presence of a substituent in the position ortho to the boronic acid group (as in the 6-fluoro isomer) can create steric and electronic effects that influence the stability of the resulting benzoxaborole. While a comprehensive comparison table for all isomers is highly specific, the general principle holds that fluorine substitution significantly modulates the equilibrium. illinois.edu For example, a study on various substituted 2-formylphenylboronic acids showed that electron-withdrawing groups and bulky substituents can shift the equilibrium toward the cyclic oxaborole form. chembites.org

| Substituent Position (Relative to CHO) | General Electronic Effect | Expected Impact on Cyclization (to 3-Hydroxybenzoxaborole) |

|---|---|---|

| Position 3 (ortho to B(OH)₂) | Strong inductive effect, potential steric influence | Can significantly favor the cyclic form. chembites.org |

| Position 4 (meta to B(OH)₂) | Inductive and resonance effects | Influences equilibrium, but often to a lesser extent than ortho or para substituents. chembites.org |

| Position 5 (para to B(OH)₂) | Strong resonance effect | Can stabilize the open form depending on the substituent. chembites.org |

| Position 6 (ortho to CHO) | Strong inductive effect from fluorine | Enhances Lewis acidity of boron, influencing the equilibrium. illinois.edu |

Intramolecular hydrogen bonding is a determinative factor for the conformation and stability of this compound. In its open-chain form, a hydrogen bond can form between the hydrogen of one of the boronic acid's hydroxyl groups and the oxygen of the ortho-formyl group, creating a stable six-membered pseudoring. chembites.org

Furthermore, an intramolecular hydrogen bond involving the fluorine atom (F∙∙∙HO) has been identified as a dominant factor in the conformational isomerism of 2-fluorophenylboronic acid. researchgate.net This interaction contributes to conformational stability by forming a six-membered ring. researchgate.net In this compound, the interplay between the hydrogen bonding possibilities involving the formyl group and the fluorine atom dictates the molecule's preferred spatial arrangement, affecting its reactivity and the barrier to rotation around the C-B bond. researchgate.net These noncovalent interactions pre-organize the molecule, influencing its ability to participate in the tautomeric equilibrium and subsequent chemical transformations. researchgate.net

Organometallic Transformations

This compound is a valuable reagent in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl structures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. musechem.comlibretexts.orgnumberanalytics.com Arylboronic acids are common coupling partners, making this compound a suitable substrate for synthesizing highly functionalized biaryl compounds. nih.govsandiego.edu

This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govresearchgate.net The presence of the formyl and fluoro groups on the boronic acid is generally well-tolerated, allowing for the synthesis of biaryls that can be further modified at the aldehyde position. researchgate.net While specific documented examples for this compound are sparse in readily available literature, the general applicability of the Suzuki-Miyaura reaction to functionalized arylboronic acids is well-established. nih.govclaremont.edu

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst. libretexts.orgyonedalabs.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the Pd catalyst and modulates its reactivity. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation. yonedalabs.comyoutube.com |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction rate. yonedalabs.com |

| Aryl Halide/Triflate | Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf | The electrophilic coupling partner. musechem.com |

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is the key bond-forming step in the Suzuki-Miyaura catalytic cycle. illinois.edumusechem.com For reactions involving boronic acids, two primary mechanistic pathways are generally considered, both of which are dependent on the base required for the reaction. chembites.orgberkeley.edu

The Boronate Pathway: In this mechanism, the base (e.g., hydroxide) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, such as a trihydroxyborate. chembites.orgresearchgate.net This activated boronate species then transfers its aryl group to the palladium(II) halide complex (Ar-Pd-X).

The Oxo-Palladium Pathway: Alternatively, the base can react with the Ar-Pd-X complex to form a palladium-hydroxo species (Ar-Pd-OH). chembites.orgberkeley.edu This complex then reacts with the neutral boronic acid. The transfer of the aryl group from boron to palladium is facilitated by the formation of a B-O-Pd linkage. berkeley.eduresearchgate.net

Systematic studies have been conducted to distinguish between these pathways. capes.gov.brberkeley.edu The prevailing mechanism can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net For Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, evidence suggests that the reaction of a palladium-hydroxo complex with the boronic acid (the oxo-palladium pathway) is the dominant route for transmetalation. berkeley.eduresearchgate.net The precise mechanism for a specific substrate like this compound would likely follow one of these established routes, depending on the chosen reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.net The efficiency and selectivity of this reaction using this compound are highly dependent on the catalytic system, particularly the choice of palladium catalyst and associated ligands. researchgate.netyoutube.com

Ligands play a crucial role in the catalytic cycle, influencing the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org For the coupling of arylboronic acids, phosphine (B1218219) ligands are widely used. libretexts.org The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction for specific substrates. youtube.comlibretexts.org For instance, electron-rich and bulky phosphine ligands can enhance the reactivity of the catalyst, allowing for the use of less reactive coupling partners and lower catalyst loadings. libretexts.org

In the context of this compound, the presence of both an electron-withdrawing fluorine atom and a formyl group ortho to the boronic acid moiety introduces unique electronic and steric demands on the catalytic system. The choice of ligand can influence the rate of transmetalation and prevent undesirable side reactions. While specific studies detailing ligand effects for this exact compound are not extensively documented in the provided results, general principles of Suzuki-Miyaura coupling suggest that ligands which can stabilize the palladium center and facilitate the transfer of the aryl group from boron to palladium are essential for a successful reaction. The development of polymer-supported heterogeneous catalysis systems also offers advantages in terms of catalyst separation and recycling, which is particularly valuable in industrial applications. libretexts.org

A summary of common catalytic components in Suzuki-Miyaura reactions is presented below:

| Component | Examples | Role in the Reaction |

| Catalyst | Palladium(0) complexes, Palladium(II) precursors | The active species that facilitates the cross-coupling |

| Ligands | Triphenylphosphine (PPh3), Buchwald ligands, N-heterocyclic carbenes (NHCs) | Stabilize the metal center, influence reactivity and selectivity |

| Base | Sodium carbonate, potassium carbonate, cesium carbonate | Activates the boronic acid for transmetalation |

| Solvent | Toluene, dimethoxyethane (DME), aqueous mixtures | Solubilizes reactants and influences reaction rate |

Directed Ortho Metalation (DoM) Strategies with Boron-Based Directing Groups

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

While traditional DMGs like amides, carbamates, and methoxy (B1213986) groups are well-established, there is growing interest in using the boronic acid functional group itself, or a derivative, as a directing group. organic-chemistry.orgnumberanalytics.com However, research into boron-based directing groups for DoM has shown limited success thus far. acs.org The development of an effective boron-based DMG would be highly valuable, as it would allow for the direct and efficient synthesis of highly substituted arylboronic acids. acs.org

Current research efforts in this area are focused on two main approaches: testing pre-functionalized benzenes with boron-based DMGs and exploring DoM via in-situ generated boron-based DMGs. acs.org Initial attempts with both strategies have not yet yielded the desired results. acs.orgacs.org The primary challenge lies in achieving selective ortho-deprotonation without undesired side reactions or decomposition of the starting material. acs.org Despite these challenges, the potential utility of a successful boron-based DoM strategy continues to drive research in this area. acs.org

Amination-Reduction Reactions and Formation of Arylaminomethylphenylboronic Acids

The aldehyde functionality of this compound allows for its participation in reductive amination reactions to form various aminomethylphenylboronic acid derivatives. researchgate.net This reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org

The synthesis of 2-(arylaminomethyl)phenylboronic acids through the amination-reduction of 2-formylphenylboronic acid has been investigated. researchgate.net The reaction conditions, including the choice of reducing agent and solvent, can significantly influence the outcome and yield of the desired product. researchgate.net For instance, the use of sodium triacetoxyborohydride (B8407120) is often favored as a mild and selective reducing agent for reductive aminations. harvard.edu

A notable challenge in these reactions can be deboronation, where the boronic acid group is cleaved during the reaction. researchgate.net This side reaction is sensitive to the isomeric position of the substituents on the phenyl ring and the nature of the amine used. researchgate.net Careful optimization of the reaction conditions is therefore crucial to minimize deboronation and achieve efficient synthesis of the target arylaminomethylphenylboronic acids. researchgate.net These products are of interest for their potential applications in sensing and as building blocks in medicinal chemistry. researchgate.net

Other Significant Chemical Transformations

Aldehyde Functionalization Reactions

The formyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations beyond reductive amination. organic-chemistry.orgresearchgate.net These reactions allow for the introduction of diverse structural motifs, further expanding the synthetic utility of this compound.

The aldehyde can participate in various C-C bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These transformations enable the elongation of the carbon chain and the introduction of new functional groups. Additionally, the aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a hydroxymethyl group, providing access to different classes of substituted phenylboronic acids. The reactivity of the aldehyde group, in conjunction with the presence of the fluorine and boronic acid moieties, makes this compound a valuable starting material for the synthesis of complex and functionally diverse molecules.

Reactions Leading to Azaborines

This compound serves as a key starting material for the synthesis of azaborines, which are heterocyclic compounds where a C-C unit in an aromatic ring is replaced by a B-N unit. mdpi.comnih.gov These boron-nitrogen containing heterocycles are of significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. nih.gov

The synthesis of azaborines from 2-formylphenylboronic acids typically involves a condensation reaction with a suitable nitrogen source. mdpi.com One-pot procedures, such as the Horner-Wadsworth-Emmons olefination, have been developed for the synthesis of N-carboxybenzyl-1-hydroxy-azaborine-3-carboxylates. mdpi.com Microwave-assisted synthesis has also been employed to prepare polycyclic azaborines from 2-formylphenylboronic acids. mdpi.com The substitution pattern and the nature of the boronic acid starting material have been shown to be critical factors influencing the course of the reaction. mdpi.com

Formation of Boroxines and their Implications in Solution Behavior

Phenylboronic acids, including this compound, can undergo a reversible self-condensation reaction to form boroxines, which are six-membered rings consisting of alternating boron and oxygen atoms. researchgate.net This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is influenced by factors such as concentration, solvent, and the presence of water.

In the solid state, boronic acids often exist as the boroxine form. In solution, the position of the equilibrium depends on the solvent system. In aqueous solutions, the monomeric boronic acid is generally favored, while in non-polar organic solvents, the boroxine form may be more prevalent. The formation of boroxines can have significant implications for the reactivity and solution behavior of this compound. For example, in reactions where the monomeric form is the active species, such as in some cross-coupling reactions, the equilibrium with the boroxine can affect the reaction rate. researchgate.net The presence of complexed boroxins has been observed in the reaction of 2-formylphenylboronic acid with certain aliphatic amines. researchgate.net

Biological and Medicinal Chemistry Research Applications of 2 Fluoro 6 Formylphenylboronic Acid

Antiproliferative and Anticancer Research

2-Fluoro-6-formylphenylboronic acid has emerged as a compound of interest in experimental oncology due to its significant antiproliferative properties. Research has particularly focused on its effects on various cancer cell lines, revealing a complex mechanism of action that disrupts cell division and induces cell death.

Studies have demonstrated that this compound exhibits potent antiproliferative activity against a range of cancer cell lines. Notably, it has shown high activity in the A2780 human ovarian cancer cell line, among others. nih.govresearchgate.net The evaluation of its efficacy is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The compound's performance in these assays has established it as a promising candidate for further investigation as a potential anticancer agent. nih.gov

Below is a table summarizing the antiproliferative activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Antiproliferative Activity |

| A2780 | Ovarian Cancer | High |

| MV-4-11 | Leukemia | High |

| 5637 | Bladder Cancer | High |

| MCF7 | Breast Cancer | Less Sensitive |

| A549 | Lung Cancer | Less Sensitive |

This table is generated based on available research data, which indicates varying levels of sensitivity across different cancer cell lines.

The primary mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, specifically in the G2/M phase. nih.govresearchgate.net This disruption of the normal cell division process prevents cancer cells from proliferating. The arrest in the G2/M phase is a critical event that leads to the activation of apoptotic pathways.

A key event following this cell cycle arrest is the activation of caspase-3, a crucial executioner caspase in the apoptotic process. nih.govnih.gov The activation of caspase-3 signifies the cell's commitment to undergo programmed cell death. This dual action of inducing cell cycle arrest and subsequently activating apoptotic machinery highlights the compound's potential as a proapoptotic agent in cancer therapy. nih.gov

Treatment with this compound has been observed to lead to a cellular morphology consistent with mitotic catastrophe. nih.govresearchgate.net Mitotic catastrophe is a form of cell death that occurs during mitosis, characterized by aberrant nuclear division. This process is often a consequence of failed cell cycle checkpoints.

The induction of mitotic catastrophe by this compound is associated with an increased percentage of aneuploid and tetraploid cells. nih.govresearchgate.net Aneuploidy, an abnormal number of chromosomes, and tetraploidy, the state of having four sets of chromosomes, are hallmarks of genomic instability and are often observed in cancer cells undergoing mitotic catastrophe. The correlation between G2/M phase arrest, the formation of tetraploid cells, and the induction of apoptosis suggests that mitotic catastrophe is a significant component of the compound's mode of action. researchgate.net

The cell cycle arrest induced by this compound is linked to a significant accumulation of the p21 protein. nih.govresearchgate.net p21, a cyclin-dependent kinase inhibitor, plays a crucial role in regulating cell cycle progression. ambeed.comnih.gov The accumulation of p21 is believed to inhibit the cyclin B1-CDK1 complex, which is essential for the progression of cells through the G2 and M phases of the cell cycle. researchgate.net This inhibition effectively halts cell division and contributes to the observed G2/M arrest. nih.govresearchgate.net The significant increase in p21 levels appears to be a central element in the molecular mechanism by which this compound controls cancer cell proliferation. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features of phenylboronic acid derivatives that are crucial for their antiproliferative activity. The presence and position of both the fluorine atom and the formyl group on the phenyl ring have been shown to be significant.

The introduction of a fluorine atom to the phenylboronic acid structure, as in this compound, has been shown to result in high antiproliferative activity in several cancer cell lines. researchgate.net The position of the fluorine substituent has a notable impact on the compound's efficacy. researchgate.net Similarly, the formyl moiety is a key functional group contributing to the biological activity. However, the introduction of a second formyl group does not necessarily enhance, and may even decrease, the antiproliferative effect. researchgate.net These SAR studies are crucial for the rational design and optimization of more potent phenylboronic acid-based anticancer agents.

Antimicrobial Research

While research on this compound has predominantly focused on its anticancer properties, the broader class of 2-formylphenylboronic acids has been investigated for antimicrobial activity. nih.govnih.gov

Studies on various isomeric fluoro-2-formylphenylboronic acids have demonstrated their potential as antifungal agents against a range of fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida. nih.gov The antimicrobial activity of these compounds is thought to be linked to their ability to exist in equilibrium with a cyclic tautomeric form, 3-hydroxybenzoxaborole, in solution. nih.gov This cyclic form is structurally similar to Tavaborole (AN2690), a known antifungal drug. nih.gov

The proposed mechanism of action for the antimicrobial effects of these compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. nih.gov The presence of a fluorine substituent is considered important for their medicinal applications, as it can enhance their acidity and ability to interact with biological targets. nih.gov

Although direct studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, the findings for closely related compounds suggest that it may also possess antimicrobial potential. Further research is needed to specifically evaluate the antibacterial and antifungal efficacy of this compound.

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

This compound and its isomers have demonstrated notable antifungal properties against a range of fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchgate.net The antifungal efficacy is evaluated through methods such as agar diffusion tests and the determination of minimum inhibitory concentrations (MICs). nih.govresearchgate.net Among the isomeric fluoro-2-formylphenylboronic acids, the position of the fluorine substituent has been shown to be a critical determinant of the observed antifungal activity. nih.govresearchgate.net For instance, 4-fluoro-2-formylphenylboronic acid has been identified as a particularly potent antifungal agent. nih.govresearchgate.net

Research into related compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, has also shown moderate activity against Candida albicans and higher activity against Aspergillus niger. nih.govmdpi.com This suggests that the broader class of 2-formylphenylboronic acids holds potential as antifungal agents. nih.govmdpi.com The antifungal activity of these compounds is often linked to their ability to isomerize into a cyclic form, 3-hydroxybenzoxaborole, in solution. nih.govmdpi.com

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| This compound isomers | Candida albicans | Active |

| This compound isomers | Aspergillus niger | Active |

| 4-Fluoro-2-formylphenylboronic acid | Various fungal strains | Most potent among tested isomers |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Higher than against C. albicans |

Antibacterial Activity (e.g., Escherichia coli, Bacillus cereus)

In addition to antifungal properties, 2-formylphenylboronic acid derivatives have been investigated for their antibacterial activity. Studies have shown that compounds like 5-trifluoromethyl-2-formylphenylboronic acid exhibit activity against bacteria such as Escherichia coli and Bacillus cereus. nih.govmdpi.com The minimum inhibitory concentration (MIC) value for this compound against Bacillus cereus was found to be lower than that of the established antifungal drug Tavaborole (AN2690), indicating its potential as an antibacterial agent. nih.govmdpi.com

The antibacterial potential of phenylboronic acids has been explored more broadly as well. For example, phenylboronic acid has been shown to have a bacteriostatic effect on E. coli at lower concentrations and a bactericidal effect at higher concentrations. nih.gov This highlights the potential of the boronic acid functional group in designing new antibacterial agents. nih.gov

Enzyme Inhibition Potential and Interaction with Active Sites of Enzymes

Boronic acids are known to interact with amino acid residues in the active sites of enzymes, particularly those that can donate a pair of electrons, such as serine, histidine, and lysine. nih.gov The formyl group in this compound can be utilized in the design of transition-state analogs for protease inhibition. The fluorine substituent on the phenyl ring can enhance the binding affinity of boronic acid-based inhibitors through electrostatic interactions with enzyme active sites and can also improve metabolic stability.

A proposed mechanism of action for the antimicrobial effects of 2-formylphenylboronic acid derivatives is the inhibition of leucyl-tRNA synthetase (LeuRS). nih.govmdpi.com The cyclic isomer can bind to the active site of this enzyme, similar to the action of the antifungal drug Tavaborole (AN2690). nih.govmdpi.com Docking studies have suggested that the cyclic form can bind within the binding pocket of Candida albicans LeuRS. mdpi.com In the case of Escherichia coli LeuRS, the open-chain form of a related compound displayed a much higher inhibition constant compared to its cyclic isomer, indicating that the specific form of the inhibitor and the target enzyme are critical for activity. mdpi.com Boronic acids can form covalent adducts with catalytic residues in the enzymatic active site, making them potent inhibitors. nih.gov

Comparison with Established Antifungal Agents (e.g., Tavaborole/AN2690)

The antifungal activity of this compound and its derivatives is often compared to Tavaborole (AN2690), an FDA-approved benzoxaborole antifungal agent. nih.govnih.govmdpi.com Tavaborole functions by inhibiting leucyl-tRNA synthetase (LeuRS), which disrupts protein synthesis in fungi. researchgate.net The structural similarity between the cyclic form of 2-formylphenylboronic acids and Tavaborole suggests a comparable mechanism of action. nih.govmdpi.com

In some instances, derivatives of 2-formylphenylboronic acid have shown comparable or even superior activity to Tavaborole against certain microorganisms. For example, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated a lower MIC value against Bacillus cereus than Tavaborole. nih.govmdpi.com This highlights the potential for developing new and effective antimicrobial agents based on the 2-formylphenylboronic acid scaffold. nih.govmdpi.com

Drug Discovery and Development Potential

Design and Synthesis of Novel Pharmacological Agents

This compound serves as a valuable building block in the design and synthesis of novel pharmacological agents. nih.gov The presence of the boronic acid group, the formyl group, and the fluorine atom provides multiple points for chemical modification, allowing for the creation of diverse molecular structures with varied biological activities. The formyl group, for instance, can be used to create transition-state analogs for protease inhibitors.

Organoboron compounds, in general, are extensively used as intermediates in organic synthesis, including in the preparation of new drug candidates. nih.gov The ability of 2-formylphenylboronic acids to be readily converted into benzoxaboroles through reduction of the formyl group is a versatile method for synthesizing this important class of biologically active compounds. nih.govmdpi.com The introduction of a fluorine substituent can significantly alter the properties of the resulting molecules, potentially enhancing their therapeutic efficacy. nih.govmdpi.com

Role in Developing Analogs of Existing Drugs

This compound serves as a crucial building block in medicinal chemistry for the development of analogs of existing drugs, particularly within the benzoxaborole class of compounds. The presence of three key functional groups—a boronic acid, a formyl (aldehyde) group, and a fluorine atom—on a phenyl ring provides a versatile scaffold for synthetic modification and for enhancing pharmacological properties.

The primary utility of 2-formylphenylboronic acids in this context is as direct precursors to benzoxaboroles through intramolecular cyclization. mdpi.com This is significant because benzoxaboroles are a class of compounds with proven therapeutic applications, including the antifungal drug Tavaborole (AN2690) and the anti-inflammatory drug Crisaborole. mdpi.comnih.gov By using a fluorinated and formyl-substituted phenylboronic acid, medicinal chemists can create novel benzoxaborole analogs to explore structure-activity relationships (SAR) and improve upon existing drug profiles.

Research has demonstrated the synthesis of fluorinated 2-formylphenylboronic acid derivatives to create compounds with potential antimicrobial activity, drawing structural parallels to the drug AN2690. mdpi.com For instance, the antimicrobial activity of some 2-formylphenylboronic acids appears to correlate with the formation of their cyclic 3-hydroxybenzoxaborole isomers in solution. mdpi.com The introduction of a fluorine atom can modulate factors such as lipophilicity and metabolic stability, which are critical for a drug candidate's pharmacokinetic profile.

The table below illustrates a comparison between a parent drug and a potential analog class derived from substituted 2-formylphenylboronic acid.

| Feature | Parent Drug (Example) | Analog Class Derived from this compound |

| Compound Class | Benzoxaborole | Fluorinated Benzoxaboroles |

| Example | AN2690 (Tavaborole) | Analogs based on 5-fluoro-2-formylphenylboronic acid |

| Key Structural Moiety | Benzoxaborole ring | Benzoxaborole ring formed from the precursor |

| Mechanism of Action | Inhibition of leucyl-tRNA synthetase (LeuRS) | Potential inhibition of LeuRS or other targets |

| Significance of Fluorine | Present in AN2690 (at position 5) | Modulates electronic properties, acidity, and lipophilicity |

Considerations for Enhanced Acidity in Biological Binding (e.g., cis-diol analytes)

A critical feature of this compound in a biological context is its enhanced acidity compared to unsubstituted phenylboronic acid. This property is crucial for its ability to form stable covalent complexes with cis-diol-containing biomolecules, such as saccharides, glycoproteins, and ribonucleosides, at physiological pH. mdpi.comnih.govnih.gov

The acidity of a boronic acid, indicated by its pKa value, determines the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. It is the tetrahedral form that readily binds to cis-diols. For effective binding in biological systems (typically pH ~7.4), the boronic acid's pKa should be close to or below this value.

The enhanced acidity of this compound arises from two primary electronic effects:

Inductive Effect of the Fluorine Atom : Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, consequently, from the boron atom, increasing its Lewis acidity and lowering the pKa. The presence of a fluorine substituent is a known strategy to enhance the acidity of arylboronic acids, facilitating cis-diol binding under physiological conditions. mdpi.com

Intramolecular Interaction of the Formyl Group : The ortho-formyl group plays a key role in stabilizing the tetrahedral boronate anion. An intramolecular dative interaction can occur between the carbonyl oxygen of the formyl group and the boron atom. nih.gov This interaction helps to release ring strain as the boron center transitions from a trigonal planar to a tetrahedral geometry, thereby lowering the pKa of the boronic acid. nih.gov

The combined influence of these substituents results in a significantly lower pKa compared to simpler boronic acids, making the compound a more effective binding agent for biological diols at neutral pH.

The following table presents typical pKa values for related boronic acids to illustrate the impact of these substituents.

| Compound | Key Substituents | Typical pKa | Effect on Acidity |

| Phenylboronic Acid | None | ~8.8 | Baseline |

| 4-Fluorophenylboronic Acid | Fluoro (para) | ~8.0 | Increased due to inductive effect |

| 2-Formylphenylboronic Acid | Formyl (ortho) | ~7.2 | Significantly increased due to intramolecular interaction |

| Benzoxaborole | Heterocyclic | ~7.3 | Significantly increased due to ring strain release |

Advanced Characterization and Spectroscopic Analysis of 2 Fluoro 6 Formylphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for probing the solution-state structure and dynamics of 2-fluoro-6-formylphenylboronic acid. The presence of various NMR-active nuclei within the molecule allows for a detailed investigation of its chemical environment.

¹H, ¹³C, ¹⁹F, and ¹⁷O NMR Characterization

A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR spectroscopy provides a complete picture of the molecular framework of this compound and its isomers. researchgate.net These techniques are instrumental in confirming the identity and purity of the synthesized compounds. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus, offering valuable insights into the molecular structure. For instance, the presence of the fluorine substituent significantly influences the chemical shifts of adjacent protons and carbons.

| Nucleus | Typical Application in Characterization |

| ¹H NMR | Provides information on the number and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. |

| ¹⁹F NMR | Highly sensitive to the local electronic environment of the fluorine atom. encyclopedia.pub |

| ¹⁷O NMR | Offers insights into the oxygen-containing functional groups. researchgate.net |

This table provides a general overview of the applications of different NMR techniques.

Application of ¹⁹F NMR in Investigating Cyclization Equilibria

The fluorine atom in this compound serves as a sensitive probe for studying the tautomeric equilibrium between the open-chain boronic acid form and its cyclic benzoxaborole counterpart. researchgate.net ¹⁹F NMR spectroscopy is particularly well-suited for this purpose due to the large chemical shift range of the ¹⁹F nucleus, which makes it highly responsive to changes in its chemical surroundings. The distinct chemical shifts of the fluorine atom in the open and cyclic forms allow for the quantification of their relative populations under different conditions. This technique has been crucial in understanding how the position of the fluorine substituent on the phenyl ring influences the propensity for cyclization. researchgate.net

Variable-Temperature NMR Studies for Tautomerization

Variable-temperature (VT) NMR spectroscopy is a key technique for investigating the thermodynamics of the tautomerization process in this compound. researchgate.net By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the equilibrium constants at various temperatures. nih.gov From these equilibrium constants, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be calculated. researchgate.net These studies have been successfully conducted in mixed solvent systems, such as [D6]acetone–D2O, to elucidate the energetic factors governing the interconversion between the open-chain and cyclic tautomers. researchgate.net

X-ray Crystallography and Solid-State Analysis

While NMR provides information about the behavior of molecules in solution, X-ray crystallography offers a precise snapshot of their arrangement in the solid state. This technique is indispensable for determining the exact molecular geometry and understanding the intermolecular interactions that govern the crystal packing.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction has been employed to determine the molecular and crystal structures of isomers of fluoro-2-formylphenylboronic acid. researchgate.net These studies provide definitive proof of the atomic connectivity and the three-dimensional shape of the molecules. For related compounds like 2-fluorophenylboronic acid, detailed crystallographic data, including unit cell dimensions and space group symmetry, have been reported. nih.gov For example, 2-fluorophenylboronic acid crystallizes in the monoclinic space group P 1 21/c 1 with specific unit cell parameters. nih.gov Such detailed structural information is foundational for understanding the compound's physical and chemical properties.

| Compound | Crystal System | Space Group | Reference |

| 2-Fluorophenylboronic acid | Monoclinic | P 1 21/c 1 | nih.gov |

This table presents crystallographic data for a related compound, 2-fluorophenylboronic acid.

Conformational Analysis: Twist of the Boronic Group and Intramolecular Interactions

The conformational landscape of this compound and its analogs is significantly influenced by the interplay of steric and electronic effects, particularly the orientation of the boronic acid group relative to the phenyl ring and the potential for intramolecular hydrogen bonding.

In many arylboronic acids, the C-B bond allows for rotation, leading to different conformations. For instance, in the crystal structure of phenylboronic acid, two distinct molecules are observed in the asymmetric unit, exhibiting twists of 6.6° and 21.4° of the CBO2 plane relative to the benzene (B151609) ring. wiley-vch.de However, the presence of ortho-substituents, such as the formyl and fluoro groups in this compound, introduces significant steric hindrance and electronic interactions that govern the preferred conformation.

A key intramolecular interaction in 2-fluorophenylboronic acid is the hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (F∙∙∙HO). beilstein-journals.orgnih.gov This interaction is a dominant factor in its conformational isomerism and contributes to the formation of a stable six-membered ring. beilstein-journals.orgnih.govnih.gov Computational studies have shown that this intramolecular hydrogen bond is a stabilizing force. beilstein-journals.orgnih.govnih.gov The presence of this bond can be probed using through-space ¹hJF,H(O) coupling constants in NMR spectroscopy. nih.gov For 2-fluorophenylboronic acid, a doublet is observed for the H(O) signal in C₆D₆ and CD₃CN solutions, with coupling constants of 6.0 Hz and 3.0 Hz, respectively, confirming the F∙∙∙HO interaction. nih.gov

The formyl group at the ortho position further complicates the conformational analysis. In some 2-formylphenylboronic acids, a significant twist of the boronic acid group is observed in the crystalline state. researchgate.net This twist is a result of minimizing steric repulsion between the formyl group and the boronic acid moiety.

It is important to note that the interaction between the fluorine lone pair and the empty p-orbital of the boron (nF→pB) is generally not a determining factor in the conformational preference of 2-fluorophenylboronic acid. beilstein-journals.orgnih.govnih.gov The stabilizing effect of the intramolecular hydrogen bond and the avoidance of steric clashes are the more dominant influences. beilstein-journals.orgnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the structure, reactivity, and properties of this compound and its derivatives at the molecular level.

Density Functional Theory (DFT) and MP2 Methods for Tautomerization and Structure

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used computational methods to study the structure and tautomeric equilibria of phenylboronic acids. beilstein-journals.orgresearchgate.net These methods can accurately predict geometric parameters, such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. bohrium.com

A significant aspect of the chemistry of 2-formylphenylboronic acids is their ability to undergo tautomerization. In solution, particularly in solvents like DMSO, they can exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole. researchgate.netmdpi.com This equilibrium is influenced by the substituents on the phenyl ring. mdpi.com DFT and MP2 calculations can be employed to determine the relative energies and thermodynamic parameters (enthalpy and entropy) of the open-chain and cyclic tautomers, providing insights into the position of the equilibrium. researchgate.net For instance, variable-temperature ¹H NMR spectroscopy, in conjunction with computational studies, has been used to determine the equilibrium constants and thermodynamic data for the tautomerization of fluoro-2-formylphenylboronic acids. researchgate.net

Computational studies on 2-fluorophenylboronic acid have revealed the existence of multiple energy minima corresponding to different rotational isomers. beilstein-journals.orgnih.gov DFT calculations at the B3LYP/aug-cc-pVDZ level have been shown to provide similar energy differences between conformers as the more computationally expensive MP2 method. beilstein-journals.orgnih.gov These calculations have confirmed that conformers featuring an intramolecular hydrogen bond are energetically favored. beilstein-journals.orgnih.gov

| Computational Method | Application in the Study of this compound | Key Findings |

| DFT (B3LYP) | Conformational analysis, Tautomeric equilibrium studies | Provides reliable geometric structures and relative energies of conformers and tautomers. beilstein-journals.orgresearchgate.net |

| MP2 | Structural optimization, Tautomerization energy calculations | Offers a higher level of theory for more accurate energy predictions. beilstein-journals.orgresearchgate.netnih.gov |

Docking Studies for Enzyme Interactions and Mechanism of Action

Molecular docking is a computational technique used to predict the binding mode of a small molecule (ligand) to a macromolecule, such as a protein (receptor). This method is invaluable for understanding the mechanism of action of enzyme inhibitors like this compound. researchgate.netmarquette.edu Boronic acids are known to be inhibitors of various enzymes, including serine proteases. bohrium.comwikipedia.org

Docking studies have been instrumental in elucidating the interactions of 2-formylphenylboronic acids with the active sites of enzymes. For example, docking studies have shown that these compounds can interact with the binding pocket of Candida albicans leucyl-tRNA synthetase (LeuRS), suggesting a potential mechanism for their antifungal activity. researchgate.net

In a surprising finding, X-ray crystallography and kinetic analysis revealed that 2-formylphenylboronic acid acts as a slow-onset, potent inhibitor of mandelate (B1228975) racemase. marquette.edu Instead of the expected iminoboronate formation with an active site residue, it forms an N-B dative bond with Lysine 166 and cyclizes to a benzoxaborole derivative within the active site. marquette.edu This unexpected binding mode highlights the importance of combining computational docking with experimental techniques to fully understand enzyme-inhibitor interactions.

The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues is a key feature of their inhibitory activity. wikipedia.org Docking simulations can help visualize and quantify these interactions, guiding the design of more potent and selective inhibitors.

| Enzyme Target | Inhibitor | Key Interaction | Significance |

| Mandelate Racemase | 2-Formylphenylboronic Acid | N-B dative bond with Lys 166 and intramolecular cyclization | Unexpected binding mode leading to potent inhibition. marquette.edu |

| Candida albicans LeuRS | 2-Formylphenylboronic acids | Interaction with the binding pocket | Suggests a mechanism for antifungal activity. researchgate.net |

Prediction of Photophysical Properties

Computational methods, particularly time-dependent density functional theory (TD-DFT), are employed to predict the photophysical properties of molecules, such as their UV-Vis absorption and emission spectra. bohrium.comnih.gov These calculations can provide insights into the electronic transitions that give rise to the observed spectral features. bohrium.com

For phenylboronic acids, computational analyses of their molecular orbitals, especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding their electronic structure and reactivity. bohrium.comresearchgate.net The energy gap between the HOMO and LUMO can be correlated with the electronic absorption properties of the molecule.

While specific studies on the prediction of photophysical properties of this compound are not extensively detailed in the provided context, the general methodology is applicable. By calculating the electronic structure and transition energies, it is possible to predict the wavelengths of maximum absorption and emission, which can be valuable for applications in sensing and imaging. For instance, the photophysical properties of europium(III) complexes containing phenylboronic acid motifs have been studied computationally to aid in the design of responsive lanthanide probes. rsc.org

Future Directions and Emerging Research Avenues for 2 Fluoro 6 Formylphenylboronic Acid

Exploration of Novel Catalytic Applications

The inherent Lewis acidity of the boronic acid group, modulated by the electron-withdrawing fluorine atom, makes 2-fluoro-6-formylphenylboronic acid a candidate for novel catalytic applications. Research into related organoboron compounds has demonstrated their ability to act as catalysts in a variety of organic transformations.

Future research will likely focus on harnessing the intramolecular interactions between the ortho-formyl and boronic acid groups for catalysis. It has been reported that for the parent compound, 2-formylphenylboronic acid, the presence of the boronic acid dramatically accelerates oxime formation at the aldehyde. nih.gov This suggests that the 2-fluoro-6-formyl derivative could serve as an effective catalyst for condensation reactions, such as imine or oxime formation, which are crucial for bioconjugation and dynamic covalent chemistry. nih.gov The fluorine atom is expected to enhance the Lewis acidity of the boron center, potentially leading to even greater catalytic activity.

Furthermore, the development of chiral catalysts derived from this compound for asymmetric synthesis is a promising direction. By reacting the formyl group with chiral amines or alcohols, new ligands can be generated where the boronic acid can act as a Lewis acidic site to coordinate substrates and control stereoselectivity. The principles seen in other ortho-substituted arylboronic acids, which have been used to catalyze reactions like [4+2] cycloadditions, could be applied here. nih.gov

Table 1: Potential Catalytic Applications

| Reaction Type | Role of this compound | Potential Advantage |

|---|---|---|

| Oxime/Imine Formation | Intramolecular Lewis acid catalysis | Accelerated reaction rates for bioconjugation nih.gov |

| Aldol (B89426) Reactions | Lewis acid activation of carbonyls | Stereoselective C-C bond formation |

| Cycloadditions | Dienophile activation | Lowering LUMO energy for enhanced reactivity nih.gov |

Integration into Supramolecular Assemblies and Material Science

The distinct functional groups of this compound provide multiple points for non-covalent interactions, making it an excellent building block for supramolecular chemistry and materials science. The boronic acid group is well-known for forming hydrogen-bonded dimeric synthons, while the fluorine and formyl groups can participate in weaker interactions like C-H⋯O and dipole-dipole forces, which can act as driving forces in crystal engineering. mdpi.comnih.gov

Future work could explore the self-assembly of this molecule into well-defined architectures such as porous organic cages or covalent organic frameworks (COFs). The aldehyde group can undergo reversible condensation reactions to form the framework linkages, while the boronic acid and fluorine substituents can be used to tune the properties of the resulting material, such as pore size, surface area, and selective guest binding.

In material science, the compound's ability to interact with diols could be exploited in the design of functional polymers. For instance, incorporating this compound into polymer electrolytes could enhance ion transport through specific complexing properties, a concept explored with related fluorinated phenylboronic compounds. mdpi.com The fluorine substituent is key, as it increases the acidity of the boronic acid, allowing for stronger binding interactions. researchgate.netnih.gov

Table 2: Supramolecular and Material Science Applications

| Application Area | Key Interaction | Potential Outcome |

|---|---|---|

| Crystal Engineering | Hydrogen bonding, Dipole-dipole forces | Controlled supramolecular organization mdpi.comnih.gov |

| Covalent Organic Frameworks (COFs) | Reversible imine condensation | Tunable porous materials for storage/separation |

Advanced Bioanalytical and Sensing Applications

The development of sensors for biologically important molecules is a critical area of research. Boronic acids are known for their ability to reversibly bind with cis-diols, a structural motif found in many carbohydrates, glycoproteins, and catecholamines. The presence of an electron-withdrawing fluorine atom in this compound is crucial as it enhances the Lewis acidity of the boron center. researchgate.netnih.gov This enhanced acidity lowers the pKa of the boronic acid, enabling it to bind effectively to diols at physiological pH, a significant advantage for in vivo and diagnostic applications. researchgate.netnih.gov

Future research is expected to focus on developing fluorescent or colorimetric sensors based on this molecule. The formyl group can be chemically modified with various signaling moieties (fluorophores or chromophores). The binding of a target analyte (like glucose) to the boronic acid would trigger a conformational change or an electronic perturbation that results in a detectable change in the optical signal.

Furthermore, ¹⁹F NMR spectroscopy presents a powerful and accurate analytical tool for studying the interactions of fluoro-substituted boronic acids. mdpi.com The distinct chemical shift of the fluorine atom can be monitored to precisely quantify binding events and study reaction equilibria, providing a non-invasive method for bioanalytical studies. mdpi.com

Development of Next-Generation Therapeutic Agents

Perhaps the most compelling future direction for this compound lies in medicinal chemistry and the development of new therapeutic agents. Recent studies have revealed that this specific compound possesses potent anticancer activity. mdpi.comresearchgate.net

Specifically, this compound was found to induce strong cell cycle arrest in the G2/M phase in an A2780 ovarian cancer cell line. mdpi.comresearchgate.net This arrest was associated with the activation of caspase-3, a key executioner enzyme in apoptosis (programmed cell death), and led to a "mitotic catastrophe" morphology in the cancer cells. researchgate.net These findings strongly suggest that the compound or its derivatives could be developed as novel chemotherapeutic agents.

Moreover, the broader class of 2-formylphenylboronic acids has shown potential as antimicrobial agents. researchgate.netnih.gov Studies on related fluorinated isomers have demonstrated activity against various fungal and bacterial strains, including Aspergillus niger, Escherichia coli, and Bacillus cereus. researchgate.netnih.gov An interesting structural aspect is the tautomeric equilibrium between the open-chain boronic acid and its cyclic form, a 3-hydroxybenzoxaborole. mdpi.comnih.gov Some research suggests that the antimicrobial activity correlates with the amount of this cyclic isomer formed in solution. nih.gov This dual-state nature provides a rich area for structure-activity relationship (SAR) studies to optimize efficacy against specific pathogens.

Future research will undoubtedly focus on:

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Further elucidating the precise molecular targets responsible for its anticancer and antimicrobial effects.

Prodrug Strategies: Modifying the molecule to enhance delivery to target tissues and improve its stability in vivo.

Table 3: Investigated Biological Activities

| Activity | Target/Organism | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | A2780 Ovarian Cancer Cells | G2/M cell cycle arrest, caspase-3 activation, mitotic catastrophe | mdpi.comresearchgate.net |

| Antifungal | Aspergillus, Candida species | Inhibition of fungal growth | researchgate.netnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.